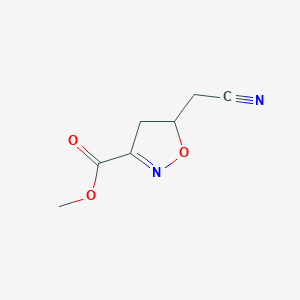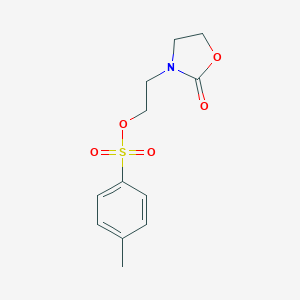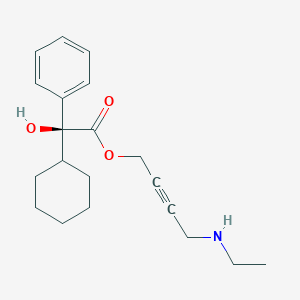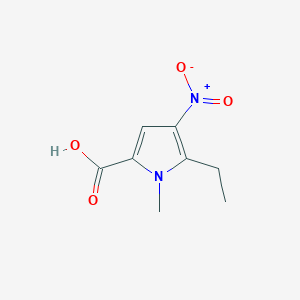
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid (EMNP) is a chemical compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential biological effects. In
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is not well understood. However, it is believed that the molecule exerts its biological effects by interfering with the cellular processes of microorganisms. The nitro group in 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is thought to be responsible for its antibacterial and antifungal properties, as it can induce oxidative stress in microorganisms and damage their DNA.
Effets Biochimiques Et Physiologiques
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid can inhibit the growth of various bacterial and fungal strains. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to have anti-inflammatory properties, and it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These properties make 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is also soluble in common organic solvents, which makes it easy to handle in the lab. However, 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has some limitations for lab experiments. It is a highly reactive compound that can be hazardous to handle, and it requires careful handling and storage. Additionally, the mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is not well understood, which makes it difficult to design experiments to study its biological effects.
Orientations Futures
There are several future directions for research on 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. One potential area of research is the development of new antimicrobial agents based on 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Researchers could explore modifications to the structure of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid to optimize its biological activity and reduce its toxicity. Another potential area of research is the investigation of the mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Researchers could use advanced techniques such as proteomics and genomics to study the cellular processes affected by 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Finally, researchers could explore the potential therapeutic applications of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid, such as its use in the treatment of inflammatory diseases.
Méthodes De Synthèse
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitro-2-methylpyrrole with ethyl chloroacetate to form 5-ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid ethyl ester. The ester is then hydrolyzed to form 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. The synthesis method of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has been well documented in the literature, and various modifications have been reported to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has potential applications in scientific research due to its unique structure and potential biological effects. This molecule has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to have antifungal activity against Candida albicans. These properties make 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid a potential candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
183268-98-6 |
|---|---|
Nom du produit |
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid |
Formule moléculaire |
C8H10N2O4 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
5-ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-5-6(10(13)14)4-7(8(11)12)9(5)2/h4H,3H2,1-2H3,(H,11,12) |
Clé InChI |
ROGUNCBUQPWHNZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(N1C)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
CCC1=C(C=C(N1C)C(=O)O)[N+](=O)[O-] |
Synonymes |
1H-Pyrrole-2-carboxylicacid,5-ethyl-1-methyl-4-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




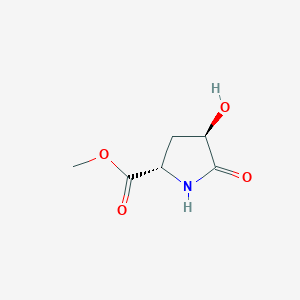
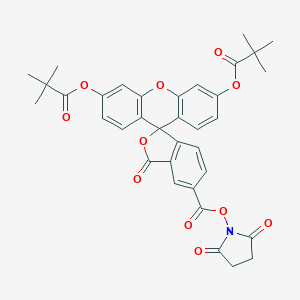
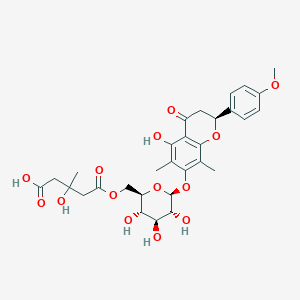
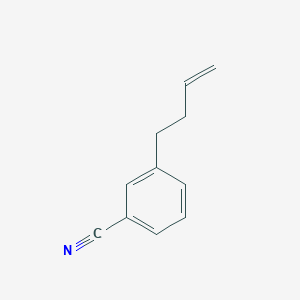
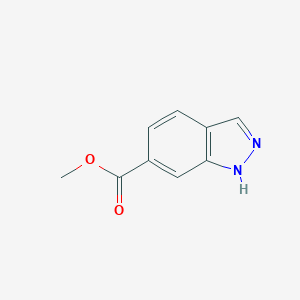
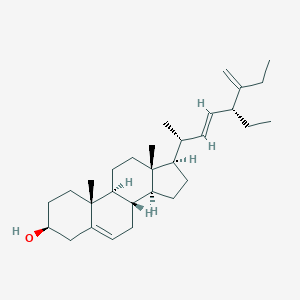
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
